molecular formula C12H22N2O2 B6231263 tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2408962-63-8

tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B6231263
CAS No.: 2408962-63-8
M. Wt: 226.32 g/mol
InChI Key: IKXJIFDDRFKTLB-UHFFFAOYSA-N
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Description

tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

  • tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate
  • tert-butyl 7-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate hydrochloride
  • tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Comparison: tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both an amino group and a carboxylate group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

2408962-63-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-9(13)7-12(14)5-4-6-12/h9H,4-8,13H2,1-3H3

InChI Key

IKXJIFDDRFKTLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC12CCC2)N

Purity

95

Origin of Product

United States

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